![molecular formula C10H17NO B1617428 1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime CAS No. 75147-23-8](/img/structure/B1617428.png)
1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime
Overview
Description
Buccoxime belongs to the class of organic compounds known as ketoximes. These are organic compounds with the general formula RC(R')=NOH (R, R' = organyl). Buccoxime is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, buccoxime is primarily located in the membrane (predicted from logP). Buccoxime has a buchu, clean, and fresh taste.
Scientific Research Applications
Synthesis and Chemical Properties
- Transannular π-Cyclization : 1,5-Dimethylcycloocta-1,5-diene undergoes electrophilic additions yielding syn-8-substituted 1,5-dimethylbicyclo[3.2.1] octanes. This process involves π-cyclization and subsequent Wagner-Meerwein type rearrangements, hinting at its potential in complex organic syntheses (Haufe, Wolf & Schulze, 1986).
- Reactivity in Radical Nucleophilic Substitution : The compound exhibits interesting behavior under radical nucleophilic substitution conditions, as shown in studies with similar bicyclic ketones. This can offer insights into reaction mechanisms and synthetic strategies (Santiago et al., 1991).
Applications in Stereochemistry
- Enantioselective Deprotonation : The desymmetrization of related bicyclic ketones by enantioselective deprotonation has been studied. Such processes are critical for producing chiral molecules, which have numerous applications in pharmaceutical and material sciences (MaGee, Setiadji & Martin, 1995).
- Synthesis and Stereochemistry : Investigations into the synthesis, stereochemistry, and isomeric transformations of similar compounds provide valuable insights for the development of new materials and drugs (Matveyeva et al., 1975).
Molecular Structure and Analysis
- Photorearrangement Involving Oxime Moiety : The compound's derivatives demonstrate interesting photorearrangement behaviors, contributing to our understanding of photochemical processes in organic compounds (Nitta, Inoue & Tada, 1977).
- Crystal Structure Analysis : The crystal structure analysis of related bicyclic compounds provides insights into their molecular arrangements and potential applications in material science and drug design (Yamane et al., 1985).
properties
CAS RN |
75147-23-8 |
---|---|
Product Name |
1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime |
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-(1,5-dimethyl-8-bicyclo[3.2.1]octanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9-4-3-5-10(2,7-6-9)8(9)11-12/h12H,3-7H2,1-2H3 |
InChI Key |
RADAAKRXEPVXBU-UHFFFAOYSA-N |
SMILES |
CC12CCCC(C1=NO)(CC2)C |
Canonical SMILES |
CC12CCCC(C1=NO)(CC2)C |
Other CAS RN |
75147-23-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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